molecular formula C12H11ClN2S B1492149 4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine CAS No. 2098049-62-6

4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine

Cat. No. B1492149
M. Wt: 250.75 g/mol
InChI Key: LRVFOMSFWYBWOK-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2S. It is offered by various chemical suppliers .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The molecular structure of 4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine would include this thiophene ring, a pyrimidine ring, and a cyclopropyl group.

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Electronic Applications

Thiophene and pyrimidine derivatives have been explored for their potential in nonlinear optical (NLO) applications due to their promising electronic properties. The study by Hussain et al. (2020) on thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and others, highlighted their considerable NLO character, recommending them for optoelectronic high-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to investigate their structural parameters, electronic properties, and NLO responses, demonstrating the significant potential of thiopyrimidine derivatives in the field of nonlinear optics and possibly in the development of new optoelectronic materials (Hussain et al., 2020).

Charge Transfer Materials

The electronic and photophysical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives have been modeled for efficient charge transfer, showcasing their potential as materials with enhanced electron transfer properties. This research suggests that these derivatives might compare favorably with commonly used materials such as pentacene and tris(8-hydroxyquinolinato)aluminum, indicating their applicability in electronic devices and possibly organic photovoltaics (Irfan, 2014).

Antimicrobial and Anti-inflammatory Agents

The exploration of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory activities has been a significant area of research. Studies have synthesized and tested various thieno[2,3-d]pyrimidine heterocyclic compounds, revealing remarkable activity against fungi, bacteria, and inflammation. These findings suggest the potential of these compounds in developing new antimicrobial and anti-inflammatory drugs, highlighting the importance of structural modification in enhancing biological activity (Tolba et al., 2018).

Drug Synthesis Intermediates

Pyrimidine derivatives, including those structurally related to the compound of interest, serve as critical intermediates in synthesizing small molecule anticancer drugs. The development of rapid synthesis methods for these intermediates, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, underlines their role in the pharmaceutical industry, providing a pathway to more efficient drug production processes (Kou & Yang, 2022).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVFOMSFWYBWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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